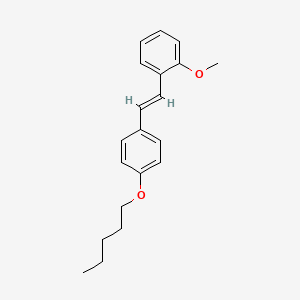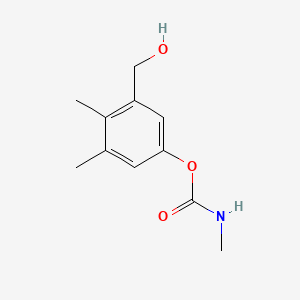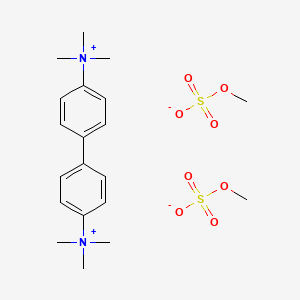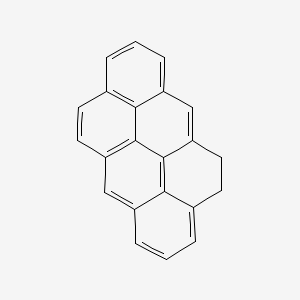
4,5-Dihydroanthanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroanthanthrene is a hydrogenated derivative of anthanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of hydrogen atoms to the anthanthrene structure, resulting in a partially saturated hydrocarbon. It is known for its stability and non-carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dihydroanthanthrene can be synthesized through the catalytic hydrogenation of anthanthrene. This process involves the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows: [ \text{Anthanthrene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of anthanthrene to this compound. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydroanthanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthanthrene quinones using oxidizing agents like potassium permanganate.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthanthrene quinones.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4,5-Dihydroanthanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the hydrogenation of polycyclic aromatic hydrocarbons.
Biology: Its non-carcinogenic nature makes it a suitable compound for studying the biological effects of polycyclic hydrocarbons without the risk of inducing cancer.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its stability and non-toxic properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which 4,5-Dihydroanthanthrene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its stability and non-reactive nature allow it to be used in studies without causing significant biological disruption. The pathways involved include its metabolism and potential interactions with cellular components, although detailed mechanisms are still under investigation .
Comparación Con Compuestos Similares
Anthanthrene: The parent compound, which is fully aromatic and more reactive.
1,2,3,7,8,9-Hexahydroanthanthrene: Another hydrogenated derivative with more hydrogen atoms added.
5,6-Dihydro-7,12-dimethylbenz(a)anthracene: A related compound with additional methyl groups and hydrogenation.
Uniqueness: 4,5-Dihydroanthanthrene is unique due to its specific hydrogenation pattern, which imparts stability and non-carcinogenic properties. This makes it particularly valuable for research applications where non-toxic and stable compounds are required .
Propiedades
Número CAS |
35281-32-4 |
|---|---|
Fórmula molecular |
C22H14 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2(11),3(8),4,6,9,12,14,16,20(22)-decaene |
InChI |
InChI=1S/C22H14/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-7,9,11-12H,8,10H2 |
Clave InChI |
HIXDHRFUXBDMNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=C6C=CC=C1C6=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
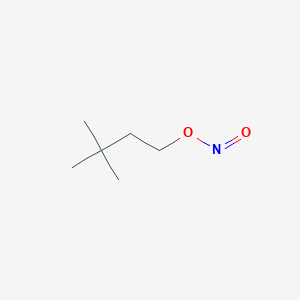
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
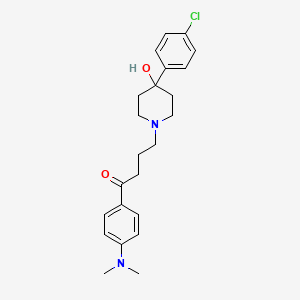
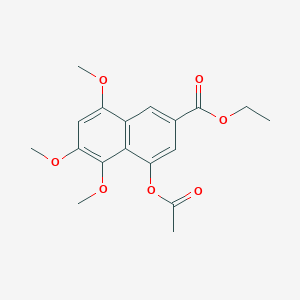
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
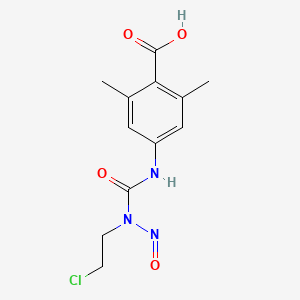
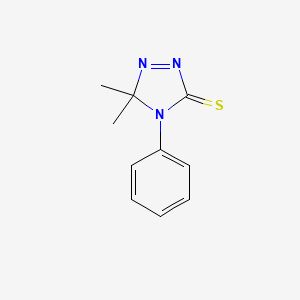
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
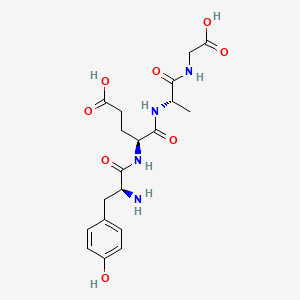
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
